![molecular formula C10H10N2O3 B2702584 Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 303146-46-5](/img/structure/B2702584.png)
Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
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Description
Synthesis Analysis
The synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying as 2-substituent a polar group such as CO2C2H5, (CH2)2CO2CH3, (CH2)3CO2C2H5, CH2OCH3, or CF3 group is described . This synthesis process is part of the broader field of heterocyclic synthesis, which involves the creation of cyclic compounds that contain atoms of at least two different elements .Molecular Structure Analysis
The molecular structure of “Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate” is determined by its molecular formula, C10H10N2O3 . The structure of this compound and others like it can be determined through methods such as X-ray diffraction studies .Chemical Reactions Analysis
“Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate” can participate in various chemical reactions. For instance, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile mainly gave a [4 + 2] cycloadduct .Physical And Chemical Properties Analysis
“Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate” has a molecular weight of 206.2 . Other physical and chemical properties such as melting point, boiling point, and density can be found in various databases .Scientific Research Applications
Antiviral Activity
Indole derivatives, including CPBMF65, have been investigated for their antiviral potential. Specifically, CPBMF65 acts as an effective inhibitor of human uridine phosphorylase-1 (hUP1) enzyme, which regulates cellular uridine (Urd) concentrations. Urd plays a crucial role in processes such as RNA synthesis . Additionally, other indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 viruses . These findings highlight the potential of CPBMF65 in antiviral drug development.
Antioxidant Properties
Imidazole-containing compounds, such as CPBMF65, have been evaluated for their antioxidant activity. In assays using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, CPBMF65 exhibited scavenging potential comparable to ascorbic acid (a positive control) . Antioxidants play a crucial role in protecting cells from oxidative damage, making CPBMF65 a promising candidate for further exploration in this field.
Antimicrobial Applications
Certain derivatives of CPBMF65 have demonstrated antimicrobial potential. For instance, compounds 1a and 1b exhibited good antimicrobial activity . Investigating the mechanisms underlying this activity and exploring its efficacy against specific pathogens could provide valuable insights for drug development.
properties
IUPAC Name |
methyl 5-cyano-1,2-dimethyl-6-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-8(10(14)15-3)4-7(5-11)9(13)12(6)2/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGRFRGIBBHLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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